Physicochemical Profile: LogP and TPSA Values Define Its Drug-Likeness Potential
The predicted physicochemical properties of 2,3-dimethyl-5-nitropyridin-4-ol, specifically its LogP and TPSA, are critical for assessing its drug-likeness and differentiate it from less substituted analogs. While 5-nitropyridin-4-ol (CAS 541-59-3) has a predicted LogP of 0.66, the addition of two methyl groups in the target compound results in a significantly higher calculated LogP of 1.31, indicating a more than 4-fold increase in lipophilicity [1]. This shift in LogP can dramatically affect membrane permeability and oral bioavailability in drug candidates. The Topological Polar Surface Area (TPSA) for the target compound is 76.26 Ų, which is within the optimal range for CNS drug candidates, a value that would be lower for unsubstituted analogs .
| Evidence Dimension | Lipophilicity (LogP) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | LogP: 1.31; TPSA: 76.26 Ų |
| Comparator Or Baseline | 5-nitropyridin-4-ol (CAS 541-59-3): LogP: 0.66 (predicted) |
| Quantified Difference | ΔLogP = 0.65 (approx. 4.5x increase in partition coefficient) |
| Conditions | In silico prediction using standard algorithms (e.g., XLogP3) |
Why This Matters
A higher LogP value indicates greater lipophilicity, which is a key parameter for optimizing the absorption and distribution of drug candidates, particularly for crossing the blood-brain barrier.
- [1] 5-nitropyridin-4-ol. PubChem. CAS: 541-59-3. URL: https://pubchem.ncbi.nlm.nih.gov/compound/5-nitropyridin-4-ol View Source
